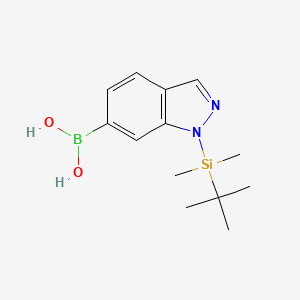![molecular formula C19H21N5O4S3 B13994690 tert-butyl 2-[(E)-[1-(5-amino-1,2,4-thiadiazol-3-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B13994690.png)
tert-butyl 2-[(E)-[1-(5-amino-1,2,4-thiadiazol-3-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxy-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 2-[(E)-[1-(5-amino-1,2,4-thiadiazol-3-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxy-2-methylpropanoate is a complex organic compound that features a variety of functional groups, including thiadiazole, benzothiazole, and ester groups
Preparation Methods
The synthesis of tert-butyl 2-[(E)-[1-(5-amino-1,2,4-thiadiazol-3-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxy-2-methylpropanoate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Thiadiazole Ring: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzothiazole Group: This can be achieved through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the intermediate compound with tert-butyl alcohol under acidic conditions.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
tert-butyl 2-[(E)-[1-(5-amino-1,2,4-thiadiazol-3-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxy-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-butyl 2-[(E)-[1-(5-amino-1,2,4-thiadiazol-3-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxy-2-methylpropanoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its functional groups allow for the creation of novel materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: The compound can be used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(E)-[1-(5-amino-1,2,4-thiadiazol-3-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxy-2-methylpropanoate involves its interaction with specific molecular targets. The thiadiazole and benzothiazole groups can interact with enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to tert-butyl 2-[(E)-[1-(5-amino-1,2,4-thiadiazol-3-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxy-2-methylpropanoate include:
tert-butyl (4-(4-iodophenyl)butyl)carbamate: This compound also features a tert-butyl group and has applications in organic synthesis.
tert-butyl 3-(((1r,4r)-4-aminocyclohexyl)amino)piperidine-1-carboxylate: Another compound with a tert-butyl group, used in various chemical reactions.
Properties
Molecular Formula |
C19H21N5O4S3 |
|---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
tert-butyl 2-[(E)-[1-(5-amino-1,2,4-thiadiazol-3-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxy-2-methylpropanoate |
InChI |
InChI=1S/C19H21N5O4S3/c1-18(2,3)27-15(26)19(4,5)28-23-12(13-22-16(20)31-24-13)14(25)30-17-21-10-8-6-7-9-11(10)29-17/h6-9H,1-5H3,(H2,20,22,24)/b23-12+ |
InChI Key |
YPNVCXKEBYWEFK-FSJBWODESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C(C)(C)O/N=C(\C1=NSC(=N1)N)/C(=O)SC2=NC3=CC=CC=C3S2 |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)ON=C(C1=NSC(=N1)N)C(=O)SC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[2-(2-methoxycarbonylanilino)ethylamino]benzoate](/img/structure/B13994615.png)
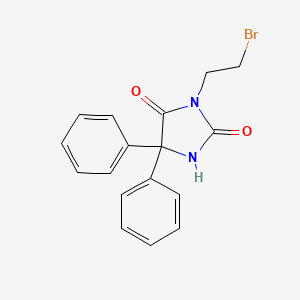
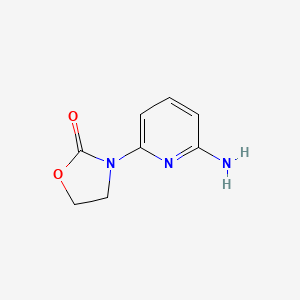
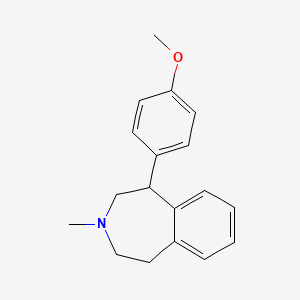
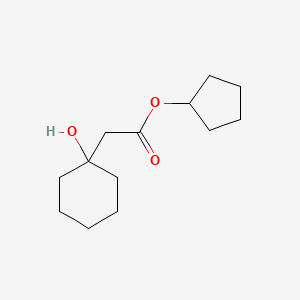
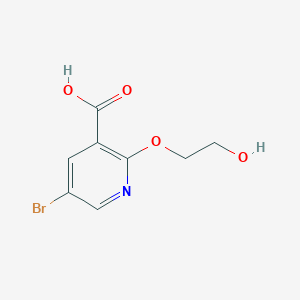
![2-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-6-phenylpyridin-4(1h)-one](/img/structure/B13994651.png)
![Tert-butyl 1-(iodomethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13994654.png)
![4-(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)piperidine-2,6-dione](/img/structure/B13994655.png)
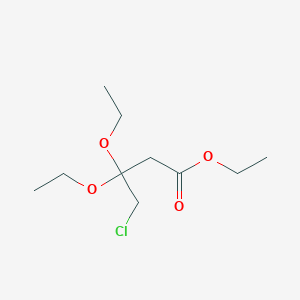
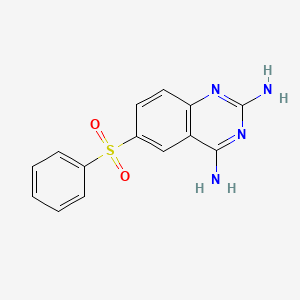
![1-[[2-[1,2-Bis(4-methoxyphenyl)butylamino]acetyl]amino]-3-(3-methylphenyl)thiourea](/img/structure/B13994675.png)
![6-(4-Bromophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B13994676.png)
